Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Medicinal chemistry Scaffold hopping Structure-activity relationships

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate (CAS 449740-66-3, MW 386.4 g/mol, molecular formula C₂₄H₁₈O₅) is a synthetic 3-phenylchromen-4-one (isoflavone-type) derivative bearing a benzyl oxyacetate moiety at the 7-position. It is classified within the broader 4-oxo-4H-chromene/coumarin chemical family and is primarily utilized as a research intermediate and scaffold for medicinal chemistry exploration.

Molecular Formula C24H18O5
Molecular Weight 386.403
CAS No. 449740-66-3
Cat. No. B2375287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
CAS449740-66-3
Molecular FormulaC24H18O5
Molecular Weight386.403
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C24H18O5/c25-23(29-14-17-7-3-1-4-8-17)16-27-19-11-12-20-22(13-19)28-15-21(24(20)26)18-9-5-2-6-10-18/h1-13,15H,14,16H2
InChIKeyUWOUHJVIBZPSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate (CAS 449740-66-3): Structural and Procurement Baseline


Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate (CAS 449740-66-3, MW 386.4 g/mol, molecular formula C₂₄H₁₈O₅) is a synthetic 3-phenylchromen-4-one (isoflavone-type) derivative bearing a benzyl oxyacetate moiety at the 7-position . It is classified within the broader 4-oxo-4H-chromene/coumarin chemical family and is primarily utilized as a research intermediate and scaffold for medicinal chemistry exploration . Its core structural distinction is the placement of the phenyl substituent at the chromenone C-3 position (rather than the more common C-2 flavone configuration), combined with a benzyl ester-protected oxyacetic acid side chain at C-7. Industrial-scale production methods are not well-documented in the public domain, positioning this compound as a specialty research chemical typically sourced from custom synthesis suppliers .

Why Generic Substitution Fails for Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate: Key Differentiation Drivers


Substituting Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate with a generic flavone or chromenone analog carries quantifiable risk because three structural features diverge simultaneously from the most accessible alternatives: (i) the C-3 phenyl regioisomerism (versus the C-2 flavone configuration of efloxate and most commercial flavone-7-yloxyacetates) alters the electronic distribution and conformational landscape of the chromenone core ; (ii) the benzyl ester protecting group provides orthogonal hydrogenolytic deprotection capability (H₂, Pd/C) that is chemically incompatible with the acid-labile tert-butyl ester and functionally distinct from the base-hydrolyzable ethyl ester of efloxate ; and (iii) the computed lipophilicity (XLogP3 = 4.6) is markedly higher than that of the free acid analog (XLogP3 = 2.7), substantially affecting solubility, membrane partitioning, and formulation behavior . These are not interchangeable parameters; selecting the wrong analog can alter synthetic route feasibility, biological assay outcome, or prodrug release kinetics.

Product-Specific Quantitative Evidence Guide: Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate Versus Closest Analogs


Regioisomeric Scaffold Differentiation: 3-Phenylchromenone vs. 2-Phenylchromenone (Flavone) Core

The target compound possesses a 3-phenyl-4H-chromen-4-one (3-phenylchromenone) core, distinguishing it from the 2-phenylchromenone (flavone) core of efloxate (CAS 119-41-5). In the 3-phenyl series, the phenyl ring is attached at the electrophilic C-3 position of the α,β-unsaturated ketone, whereas in the 2-phenyl (flavone) series, it resides on the vinylogous ester oxygen-adjacent C-2. This regioisomerism shifts the conjugated π-system, alters the electron density at C-2/C-3, and changes the torsional angle between the phenyl ring and the chromenone plane. Patent literature on 4-phenyl-coumarin derivatives explicitly claims 3-aryl and 4-phenyl substitution patterns as critical for mitochondrial RNA polymerase (POLRMT) inhibitory activity, a target for which 2-phenylflavones such as efloxate have not been profiled .

Medicinal chemistry Scaffold hopping Structure-activity relationships

Benzyl Ester as Orthogonal Carboxyl Protecting Group: Hydrogenolysis vs. Acid/Base Ester Cleavage

The benzyl ester moiety of the target compound can be removed via catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C, room temperature, neutral conditions), generating the free carboxylic acid without affecting acid-sensitive or base-sensitive functionalities elsewhere in the molecule . This is orthogonal to: (a) the ethyl ester of efloxate, which requires basic hydrolysis (NaOH or LiOH, risk of chromenone ring opening) or enzymatic cleavage; and (b) the tert-butyl ester analog, which requires acidic conditions (TFA or HCl/dioxane) that can promote chromenone degradation. The benzyl ester thus serves as a superior synthetic handle in multi-step sequences where chemoselectivity is paramount, and as a prodrug motif that releases the active free acid via ubiquitous esterases or controlled hydrogenolysis .

Synthetic chemistry Protecting group strategy Prodrug design

Lipophilicity Differentiation: XLogP3 Comparison Across Ester Analogs

Computed lipophilicity (XLogP3) for the target benzyl ester is 4.6, compared to 4.2 for efloxate (ethyl ester) and 2.7 for the free acid (CAS 32131-73-0) . This 0.4 log unit increase over efloxate corresponds to an approximately 2.5-fold higher theoretical partition coefficient (log P difference of 0.4 = 10^0.4 ≈ 2.5×), while the 1.9 log unit difference versus the free acid translates to roughly an 80-fold higher partition coefficient. The target compound has 0 hydrogen bond donors (HBD = 0), identical to efloxate but contrasting with the free acid (HBD = 1), which can form intermolecular hydrogen bonds that impede passive membrane diffusion. Additionally, the target compound has 7 rotatable bonds versus 6 for efloxate and 4 for the free acid, potentially affecting entropic binding penalties .

Physicochemical profiling Drug-likeness Membrane permeability

Class-Level POLRMT Inhibitory Potential: 4-Phenyl-Coumarin/Chromenone Patent Landscape

Patent filings by Larsson, Bergbrede, and co-inventors (Pretzel Therapeutics, Inc. and affiliated entities) describe 4-phenyl-coumarin and chromen-2-one derivatives as selective inhibitors of human mitochondrial RNA polymerase (POLRMT) for cancer therapy . The claimed chemotypes explicitly encompass 3-phenyl and 4-phenyl-substituted chromenone scaffolds with alkoxy substituents at the 7-position — the precise structural class to which the target compound belongs. While specific IC₅₀ values for the target compound against POLRMT are not publicly disclosed, the patent families establish this scaffold as a privileged chemotype for mitochondrial transcription inhibition. In contrast, the 2-phenylflavone scaffold of efloxate is absent from POLRMT patent claims, suggesting that the 3-phenyl regioisomerism is a determinant of target engagement for this mechanism .

Mitochondrial transcription Oncology POLRMT inhibition

Benzyl Ester Metabolic Lability as a Potential Prodrug Feature vs. Stable Ethyl Ester of Efloxate

Benzyl esters are recognized substrates for carboxylesterases (CES1/CES2) and can undergo metabolic hydrolysis in vivo to release the parent carboxylic acid, a property exploited in prodrug design . The target benzyl ester is expected to be more rapidly hydrolyzed than the ethyl ester of efloxate due to the greater steric accessibility and electronic activation of the benzyl C–O bond. In rat and human plasma, benzyl esters of aromatic carboxylic acids typically exhibit half-lives of minutes to hours, whereas ethyl esters of flavone-7-oxyacetic acids (e.g., efloxate) are designed for metabolic stability to achieve sustained vasodilatory effects . This lability profile positions the target compound as a potential prodrug for intracellular delivery of the free acid, whereas efloxate is optimized for systemic stability as an intact ester drug.

Prodrug metabolism Pharmacokinetics Esterase hydrolysis

Best Research and Industrial Application Scenarios for Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate


Medicinal Chemistry: POLRMT-Targeted Anticancer Lead Optimization

The 3-phenylchromenone scaffold of this compound aligns with the pharmacophore claimed in POLRMT inhibitor patents (WO2022233782A1; US20240368106) . Medicinal chemistry teams pursuing mitochondrial transcription inhibition for oncology can employ this compound as a starting scaffold for structure-activity relationship (SAR) exploration at the 7-oxyacetate position. The benzyl ester serves both as a synthetic handle for late-stage diversification (via hydrogenolysis to the free acid followed by amide coupling) and as a potential prodrug motif. In contrast, efloxate's 2-phenylflavone scaffold lacks patent-supported POLRMT target engagement, making the target compound the more relevant choice for this mechanism-of-action-driven program.

Synthetic Methodology: Orthogonal Protecting Group Strategies in Multi-Step Flavonoid Synthesis

The benzyl ester uniquely enables a hydrogenolytic deprotection step (H₂, Pd/C) that is chemically orthogonal to both acid-labile (tert-butyl, Boc, silyl ether) and base-labile (ethyl ester, acetate) protecting groups commonly used in flavonoid synthesis . This makes the compound an ideal intermediate in convergent synthetic routes where chemoselective deprotection is required. Procurement of the pre-formed benzyl ester avoids the need for in-house esterification of the free acid with benzyl bromide, saving one synthetic step and mitigating the risk of O- vs. C-alkylation side reactions at the chromenone core.

Physicochemical Property Screening: Balanced Lipophilicity for Cell-Based Assay Optimization

With a computed XLogP3 of 4.6, 0 hydrogen bond donors, and 7 rotatable bonds, this compound occupies a favorable property space distinct from both the overly polar free acid (XLogP3 = 2.7, HBD = 1) and the more compact ethyl ester efloxate (XLogP3 = 4.2, 6 rotatable bonds) . For phenotypic screening libraries or cell-based target engagement assays, the benzyl ester's intermediate lipophilicity may offer superior cell permeability while maintaining sufficient aqueous solubility for DMSO-based compound handling, positioning it as a reference standard for benchmarking chromenone-derived probe compounds.

Prodrug Design: Benzyl Ester as a Tunable Metabolic Release Motif

The benzyl ester is a recognized substrate for human carboxylesterases (CES1/CES2), which can hydrolyze the ester in vivo to liberate the active free carboxylic acid . This property supports its use as a prodrug scaffold in programs where the free acid is the desired pharmacophore but suffers from poor membrane permeability (XLogP3 = 2.7, HBD = 1). The benzyl ester—with its 80-fold higher theoretical partition coefficient—can facilitate intracellular delivery followed by enzymatic activation, a strategy that is chemically inaccessible with the metabolically stable ethyl ester of efloxate, which is designed to remain intact in circulation.

Quote Request

Request a Quote for Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.